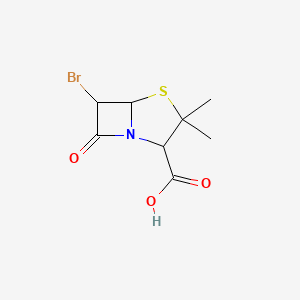
Calcium ditricosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ditricosanoate is a chemical compound with the molecular formula C46H90CaO4 and a molecular weight of 747.28 g/mol . It is a calcium salt of tricosanoic acid, a long-chain fatty acid. This compound is primarily used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ditricosanoate can be synthesized through the reaction of tricosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the tricosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C23H47COOH+Ca(OH)2→(C23H47COO)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the continuous addition of tricosanoic acid to a reactor containing calcium hydroxide or calcium carbonate. The mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Calcium ditricosanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the tricosanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Reduced forms of the compound, often with shorter carbon chains.
Substitution: New compounds with different functional groups replacing the tricosanoate group.
Scientific Research Applications
Calcium ditricosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium ditricosanoate involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The compound’s effects are mediated through its binding to specific molecular targets, such as membrane proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium ditricosanoate is unique due to its longer carbon chain compared to other calcium fatty acid salts. This gives it distinct physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial and research applications.
Properties
CAS No. |
98978-62-2 |
|---|---|
Molecular Formula |
C46H90CaO4 |
Molecular Weight |
747.3 g/mol |
IUPAC Name |
calcium;tricosanoate |
InChI |
InChI=1S/2C23H46O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |
InChI Key |
VUNDOVHLQMWIBF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
2433-96-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)


